4-(4-ethylbenzyl)thiomorpholine
Description
4-(4-Ethylbenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and one nitrogen atom, substituted at the nitrogen with a 4-ethylbenzyl group. Thiomorpholine derivatives are pharmacologically significant due to the sulfur atom, which enhances lipophilicity compared to morpholine analogues (where sulfur is replaced by oxygen) . This increased lipophilicity improves membrane permeability and metabolic stability, as sulfur can act as a "soft spot" for oxidative metabolism .
Properties
IUPAC Name |
4-[(4-ethylphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLGVEZYXHYPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Core
- Sulfur vs. Oxygen : The substitution of oxygen with sulfur in the thiomorpholine ring increases bond lengths (C–S: ~1.81 Å vs. C–O: ~1.43 Å) and reduces bond angles (C–S–C: ~99° vs. C–O–C: ~111°), leading to distinct conformational preferences. For example, 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation with the nitrophenyl group in a quasi-axial position, whereas its morpholine counterpart places the substituent equatorially due to weaker steric and electronic effects .
- Crystal Packing : Thiomorpholine derivatives often form centrosymmetric dimers via C–H···O interactions and π-stacking (e.g., face-to-face aromatic stacking at 3.29 Å separation in 4-(4-nitrophenyl)thiomorpholine) . Morpholine analogues, such as 4-(4-nitrobenzyl)morpholine, exhibit different packing motifs, such as C(4) ribbon structures, due to the absence of sulfur-driven intermolecular interactions .
Substituent Effects
- 4-Ethylbenzyl Group : The ethylbenzyl substituent in 4-(4-ethylbenzyl)thiomorpholine introduces steric bulk and lipophilicity (predicted logP ~3.5–4.0), which may enhance blood-brain barrier penetration compared to polar nitro-substituted analogs (e.g., 4-(4-nitrophenyl)thiomorpholine, logP ~2.0) .
- Nitro vs. Ethylbenzyl : Nitro groups (e.g., in 4-(4-nitrophenyl)thiomorpholine) increase polarity and hydrogen-bonding capacity, favoring solid-state dimerization via C–H···O bonds. In contrast, the ethylbenzyl group likely promotes hydrophobic interactions and reduces crystal symmetry .
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